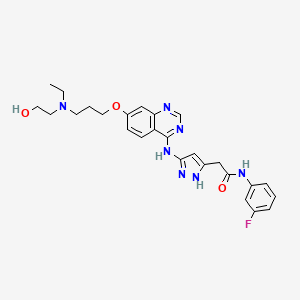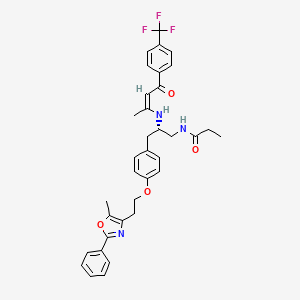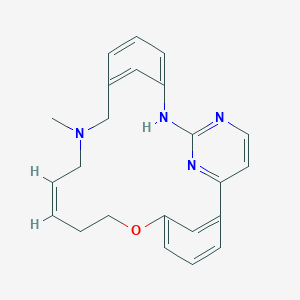
Zotiraciclib
Descripción general
Descripción
Zotiraciclib, also known as TG02, is a potent oral spectrum selective kinase inhibitor for the treatment of cancer . It was discovered in Singapore by S*BIO Pte Ltd and falls under the category of small molecule macrocycles . It crosses the blood-brain barrier and acts by depleting Myc through the inhibition of cyclin-dependent kinase 9 (CDK9) .
Molecular Structure Analysis
The chemical formula of Zotiraciclib is C23H24N4O . Its molecular weight is 372.46 . The CAS number is 937270-47-8 .Chemical Reactions Analysis
Zotiraciclib has been shown to have anti-glioma effects through transcriptional suppression, mitochondrial dysfunction, and adenosine 5’-triphosphate (ATP) reduction in glioblastoma . It is orally administered and likely penetrates the blood-brain barrier (BBB) .Physical And Chemical Properties Analysis
Zotiraciclib has a molecular weight of 372.46 . Its CAS number is 937270-47-8 .Aplicaciones Científicas De Investigación
Glioblastoma Multiforme (GBM) Therapy
As a cyclin-dependent kinase 9 (CDK9) inhibitor, Zotiraciclib has been evaluated in Phase 1b clinical trials for the treatment of GBM. It works by depleting Myc, a factor overexpressed in many cancers, including 80% of glioblastomas .
Diffuse Intrinsic Pontine Glioma (DIPG) Treatment
Zotiraciclib is also being developed as a potential treatment for DIPG, a rare pediatric cancer. This form of brain cancer is characterized by Myc overexpression, and Zotiraciclib’s ability to cross the blood-brain barrier makes it a promising candidate for treatment .
Pharmacokinetic and Pharmacogenomic Profiling
The compound’s pharmacokinetic and pharmacogenomic profiles have been included in clinical studies to understand its metabolism and interaction with other drugs. Notably, the CYP1A2_5347T>C polymorphism has been associated with a higher AUC inf value, indicating a potential for personalized dosing of Zotiraciclib .
Myc Overexpression in Various Cancers
Zotiraciclib’s mechanism of action involves the inhibition of CDK9, which leads to the depletion of Myc. Since Myc overexpression is a known factor in various cancers, Zotiraciclib has a broad potential application in oncology beyond brain tumors .
Orphan Drug Designation
The US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have granted Zotiraciclib orphan drug designation for the treatment of gliomas, highlighting its significance in treating rare diseases .
Combination Therapy
The compound’s potential for combination therapy has been explored, particularly in how it can be combined with other chemotherapeutic agents like Temozolomide to enhance treatment efficacy .
Neutropenia Management
Clinical trials have noted that Zotiraciclib-induced neutropenia can be profound but is mostly transient. This finding is crucial for managing patient care during treatment, as it suggests close monitoring rather than treatment discontinuation may be sufficient .
Mecanismo De Acción
Target of Action
Zotiraciclib primarily targets Cyclin-dependent kinase 9 (CDK9) , Tyrosine-protein kinase Fyn , and Tyrosine-protein kinase Lck . It also inhibits CDK2 , JAK2 , and FLT3 with IC50s of 13, 73, and 56 nM, respectively . These targets play crucial roles in cell cycle regulation and signal transduction pathways, making them valuable targets for cancer therapy.
Mode of Action
Zotiraciclib acts by inhibiting its targets, thereby disrupting their normal functions. The inhibition of CDK9, for instance, leads to the depletion of Myc, a protein often overexpressed in many cancers . This disruption of normal cellular processes can lead to the death of cancer cells.
Biochemical Pathways
The inhibition of CDK9 by Zotiraciclib affects the transcriptional elongation of short-lived antiapoptotic proteins such as Mcl-1 and XIAP, leading to the induction of apoptosis in cancer cells . The inhibition of JAK2 and FLT3 can disrupt various signaling pathways, further contributing to the anti-cancer effects of Zotiraciclib .
Pharmacokinetics
Zotiraciclib exhibits moderate to high systemic clearance, high volume of distribution (> 0.6 L/kg), and oral bioavailability of 24%, ∼ 4 and 37% in mice, rats, and dogs, respectively . It also shows extensive tissue distribution in mice . Zotiraciclib is mainly metabolized by CYP3A4 and CY1A2 .
Result of Action
The inhibition of its targets and the subsequent disruption of cellular processes lead to the effective inhibition of cancer cell proliferation . For instance, Zotiraciclib has shown significant tumor growth inhibition (TGI) in in vivo studies .
Action Environment
The action of Zotiraciclib can be influenced by various environmental factors. For example, its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of brain cancers . Furthermore, its metabolic stability may vary across species, being more stable in human and dog liver microsomes compared to mouse and rat .
Safety and Hazards
Zotiraciclib is safe in patients with recurrent high-grade astrocytomas . Zotiraciclib-induced neutropenia can be profound but mostly transient, warranting close monitoring rather than treatment discontinuation . Once validated, polymorphisms predicting drug metabolism may allow personalized dosing of Zotiraciclib .
Direcciones Futuras
Propiedades
IUPAC Name |
(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAJLGYBMTJCY-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337151 | |
| Record name | Zotiraciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zotiraciclib | |
CAS RN |
1204918-72-8 | |
| Record name | Zotiraciclib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204918728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zotiraciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zotiraciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOTIRACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40D08182TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




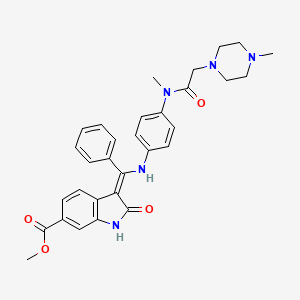

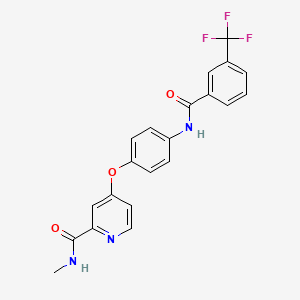

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)
